molecular formula C80H121N27O27S2 B14756143 Adamtsostatin 4

Adamtsostatin 4

Cat. No.: B14756143
M. Wt: 1957.1 g/mol
InChI Key: BTLDLDSVCSOXGN-GPSCKQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Adamtsostatin 4 is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS) methods, where the peptide is assembled on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Adamtsostatin 4 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids like cysteine .

Common Reagents and Conditions

    Coupling Reagents: Used in peptide bond formation, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

    Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as dithiothreitol (DTT) for reduction reactions

Major Products Formed

The primary product formed from these reactions is the this compound peptide itself. During oxidation reactions, disulfide bonds may form between cysteine residues, stabilizing the peptide structure .

Mechanism of Action

Adamtsostatin 4 exerts its effects by inhibiting the proliferation and migration of endothelial cells, which are essential for blood vessel formation. It targets specific molecular pathways involved in angiogenesis, such as the vascular endothelial growth factor (VEGF) pathway. By binding to receptors on endothelial cells, it prevents the activation of these pathways, thereby inhibiting new blood vessel formation .

Comparison with Similar Compounds

Adamtsostatin 4 is unique due to its specific anti-angiogenic properties. Similar compounds include:

These compounds share the common feature of inhibiting angiogenesis but differ in their specific targets and mechanisms of action.

Properties

Molecular Formula

C80H121N27O27S2

Molecular Weight

1957.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C80H121N27O27S2/c1-38(2)63(76(131)96-45(19-20-56(82)112)67(122)98-47(24-40-12-5-4-6-13-40)69(124)100-52(35-110)73(128)101-51(34-109)72(127)97-46(78(133)134)17-10-22-88-80(85)86)105-60(116)31-91-57(113)29-90-58(114)30-92-66(121)53(36-135)104-77(132)64(39(3)111)106-68(123)44(16-9-21-87-79(83)84)95-71(126)50(33-108)102-74(129)54(37-136)103-70(125)49(26-62(118)119)94-59(115)32-93-65(120)48(25-41-28-89-43-15-8-7-14-42(41)43)99-75(130)55-18-11-23-107(55)61(117)27-81/h4-8,12-15,28,38-39,44-55,63-64,89,108-111,135-136H,9-11,16-27,29-37,81H2,1-3H3,(H2,82,112)(H,90,114)(H,91,113)(H,92,121)(H,93,120)(H,94,115)(H,95,126)(H,96,131)(H,97,127)(H,98,122)(H,99,130)(H,100,124)(H,101,128)(H,102,129)(H,103,125)(H,104,132)(H,105,116)(H,106,123)(H,118,119)(H,133,134)(H4,83,84,87)(H4,85,86,88)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,63+,64+/m1/s1

InChI Key

BTLDLDSVCSOXGN-GPSCKQOQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)CN)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)CN

Origin of Product

United States

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